5-Fluoro-benzo[b]thiophene-3-carboxylic acid

Catalog No.
S3424207
CAS No.
40740-57-6
M.F
C9H5FO2S
M. Wt
196.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Fluoro-benzo[b]thiophene-3-carboxylic acid

CAS Number

40740-57-6

Product Name

5-Fluoro-benzo[b]thiophene-3-carboxylic acid

IUPAC Name

5-fluoro-1-benzothiophene-3-carboxylic acid

Molecular Formula

C9H5FO2S

Molecular Weight

196.2 g/mol

InChI

InChI=1S/C9H5FO2S/c10-5-1-2-8-6(3-5)7(4-13-8)9(11)12/h1-4H,(H,11,12)

InChI Key

ZXOZGDMHUJRJRR-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1F)C(=CS2)C(=O)O

Canonical SMILES

C1=CC2=C(C=C1F)C(=CS2)C(=O)O

Organic Chemical Synthesis

Medicinal Chemistry

Industrial Chemistry and Material Science

Organic Semiconductors

Photopolymerization

Synthesis of Anticancer Agents

Photovoltaic Devices

Synthesis of Anti-Atherosclerotic Agents

5-Fluoro-benzo[b]thiophene-3-carboxylic acid is an organic compound characterized by its unique structure, which consists of a benzo[b]thiophene core fused with a carboxylic acid group at the 3-position and a fluorine atom at the 5-position. This compound has the molecular formula C9H5FO2SC_9H_5FO_2S and a molecular weight of approximately 196.2 g/mol. The presence of the fluorine atom introduces electron-withdrawing properties, which can influence the reactivity and biological activity of the compound .

The benzo[b]thiophene structure is notable for its potential applications in organic synthesis and material science, particularly due to its ability to participate in various

There's no current research on the specific mechanism of action of 5-F-BTCA. However, its structural similarity to known bioactive molecules suggests potential avenues for exploration. The benzothiophene core is present in various pharmaceuticals, some with anti-microbial activity []. Further research is needed to determine if 5-F-BTCA exhibits similar properties.

While specific reactions involving 5-Fluoro-benzo[b]thiophene-3-carboxylic acid are not extensively documented, it is suggested that this compound can act as a precursor for further functionalization. For instance, related compounds have been used in palladium-catalyzed oxidative cyclization reactions to synthesize benzothiophene esters. This indicates that 5-Fluoro-benzo[b]thiophene-3-carboxylic acid could potentially serve as a versatile starting material in organic synthesis.

The synthesis of 5-Fluoro-benzo[b]thiophene-3-carboxylic acid typically involves multi-step organic reactions. While specific synthetic routes are not widely published, it is likely derived from benzo[b]thiophene precursors through halogenation and subsequent carboxylation processes. For example, fluorination methods could be employed to introduce the fluorine atom at the desired position prior to forming the carboxylic acid group .

5-Fluoro-benzo[b]thiophene-3-carboxylic acid serves as an important intermediate in organic synthesis. Its derivatives may find applications in:

  • Pharmaceuticals: As a building block for developing new drugs.
  • Material Science: In the production of organic semiconductors such as organic field-effect transistors and organic light-emitting diodes.
  • Corrosion Inhibition: As a component in formulations designed to protect metals from corrosion .

Several compounds share structural similarities with 5-Fluoro-benzo[b]thiophene-3-carboxylic acid. Below are some notable examples:

Compound NameMolecular FormulaKey Features
5-Chloro-benzo[b]thiophene-3-carboxylic acidC9H5ClO2SC_9H_5ClO_2SContains chlorine instead of fluorine
Benzo[b]thiophene-3-carboxylic acidC9H6O2SC_9H_6O_2SLacks halogen substitution
5-Methyl-benzo[b]thiophene-3-carboxylic acidC10H10O2SC_{10}H_{10}O_2SMethyl group at the 5-position

Uniqueness of 5-Fluoro-benzo[b]thiophene-3-carboxylic Acid

The unique feature of 5-Fluoro-benzo[b]thiophene-3-carboxylic acid lies in its fluorine substitution, which can significantly alter its electronic properties compared to other derivatives like chloro or methyl variants. This modification may enhance its reactivity and potential biological activity, making it a subject of interest for further research in medicinal chemistry and materials science .

XLogP3

2.6

Dates

Modify: 2023-08-19

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